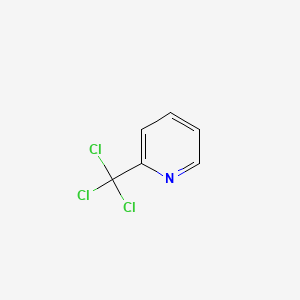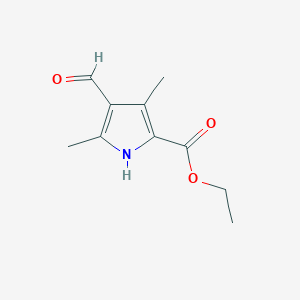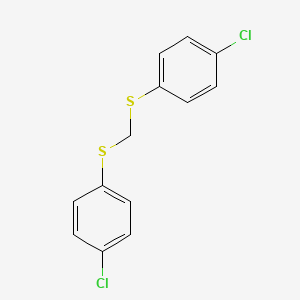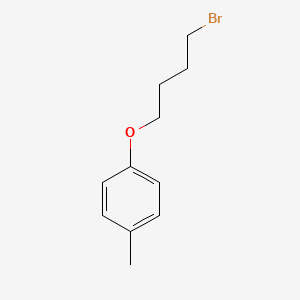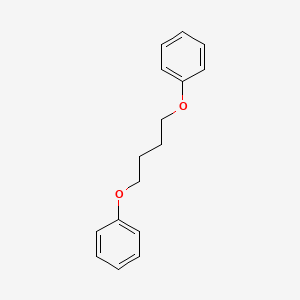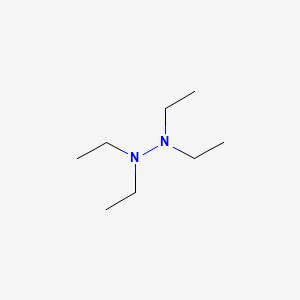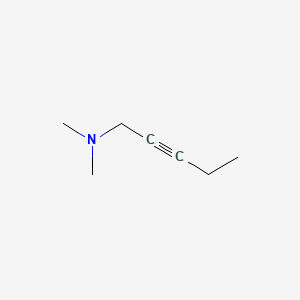
Stannane, dichlorodicyclohexyl-
Overview
Description
Stannane, dichlorodicyclohexyl- is an organotin compound with the molecular formula C12H20Cl2Sn. It is a white crystalline solid commonly used in various fields such as medical, environmental, and industrial research. Organotin compounds, including stannane, dichlorodicyclohexyl-, are characterized by the presence of tin-carbon bonds and are known for their stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Stannane, dichlorodicyclohexyl-, also known as DCDH-stannane, is primarily involved in the synthesis of organostannanes . Organostannanes are highly versatile synthetic intermediates that find widespread application in cross-coupling reactions .
Mode of Action
The mode of action of Stannane, dichlorodicyclohexyl- involves its interaction with terminal alkynes in a process known as hydrostannylation . This process is catalyzed by platinum complexes, with PtCl2/XPhos providing the best selectivity for the β-(E)-vinyl stannane . The catalyst system is able to provide the corresponding vinyl stannane in selectivities which surpasses that which is typically afforded under palladium catalysis .
Biochemical Pathways
The biochemical pathways affected by Stannane, dichlorodicyclohexyl- are primarily related to the synthesis of organostannanes .
Result of Action
The result of the action of Stannane, dichlorodicyclohexyl- is the production of vinyl stannanes . These compounds are important synthetic intermediates that find widespread application in cross-coupling reactions . The process also allows for the application of the vinyl stannanes without excessive manipulation or purification of the intermediate stannane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, dichlorodicyclohexyl- can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride in an ether solvent. The reaction proceeds as follows:
2C6H11MgBr+SnCl4→C12H20Cl2Sn+2MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of stannane, dichlorodicyclohexyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Stannane, dichlorodicyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides and hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like bromine and chlorine are common reagents.
Major Products Formed:
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, dichlorodicyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.
Comparison with Similar Compounds
- Tributyltin chloride
- Trimethyltin chloride
- Triphenyltin chloride
Comparison: Stannane, dichlorodicyclohexyl- is unique due to its specific structure and reactivity. Compared to tributyltin chloride and trimethyltin chloride, it has a higher molecular weight and different steric properties, which influence its reactivity and applications. Its stability and ability to form stable complexes make it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
dichloro(dicyclohexyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNBJXGFFFGIT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187058 | |
| Record name | Stannane, dichlorodicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3342-69-6 | |
| Record name | Stannane, dichlorodicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dichlorodicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




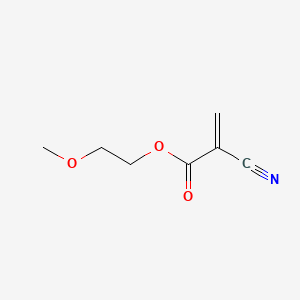
amino]phenyl]-](/img/structure/B1595035.png)
